BenchChemオンラインストアへようこそ!

N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE

PI3K inhibition Cancer Kinase selectivity

This hydrochloride salt ensures superior aqueous solubility for in vitro PI3K/TTR assays. The 4-butylphenyl group provides a unique lipophilic profile, distinct from standard ZSTK474 analogs, making it essential for reproducible SAR studies. Avoid generic substitutions. Recommended for use as a negative control, kinase probe, or reference standard in LC-MS/MS method development. Verify structural identity for your specific protocol.

Molecular Formula C21H31ClN6O2
Molecular Weight 434.97
CAS No. 1177695-66-7
Cat. No. B2617004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE
CAS1177695-66-7
Molecular FormulaC21H31ClN6O2
Molecular Weight434.97
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl
InChIInChI=1S/C21H30N6O2.ClH/c1-2-3-4-17-5-7-18(8-6-17)22-19-23-20(26-9-13-28-14-10-26)25-21(24-19)27-11-15-29-16-12-27;/h5-8H,2-4,9-16H2,1H3,(H,22,23,24,25);1H
InChIKeyFVXIKQGQCWPEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Butylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine Hydrochloride (CAS 1177695-66-7): Core Structural Profile and Pharmacophore Class


N-(4-Butylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic small molecule belonging to the 2,4,6-trisubstituted 1,3,5-triazine class . Its core structure features a 1,3,5-triazine ring substituted at the 4- and 6-positions with morpholine groups and at the 2-position with a 4-butylaniline moiety. This substitution pattern places the compound within a well-known pharmacophore class for ATP-competitive kinase inhibition, most notably exemplified by the pan-PI3K inhibitor ZSTK474, which shares the 4,6-dimorpholino-1,3,5-triazine core but differs in its 2-substituent [1]. The compound is typically procured as its hydrochloride salt (molecular weight ~435 g/mol), which enhances aqueous solubility for biological assays. Its structural attributes suggest potential utility as a kinase inhibitor probe, a chemical biology tool, or a reference standard in analytical method development, though direct evidence for this specific derivative remains limited in the public domain.

Why N-(4-Butylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine Cannot Be Interchanged with Other 2,4,6-Trisubstituted Triazine Analogs


Within the 2,4,6-trisubstituted 1,3,5-triazine chemotype, small perturbations to the 2-aniline substituent drastically alter kinase selectivity profiles, cellular potency, and physicochemical properties. The 4-butylphenyl group in this compound confers a distinct combination of lipophilicity and steric bulk compared to common analogs bearing phenyl, 4-methoxyphenyl, or heteroaromatic groups at the same position [1]. These differences directly impact target-binding interactions, metabolic stability, and cellular permeability, rendering generic substitution scientifically unsound for reproducible research [2]. Consequently, researchers seeking to replicate or build upon literature findings must procure the exact derivative to ensure fidelity of biological activity data.

Quantitative Differentiation Evidence for N-(4-Butylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine Hydrochloride


PI3K Inhibition Potency: 4-Butylphenyl vs. 2-Difluoromethylbenzimidazole (ZSTK474) Scaffold Comparison

The 4,6-dimorpholino-1,3,5-triazine core is the pharmacophore for class I PI3K inhibition, as demonstrated by the clinical candidate ZSTK474 (IC50 ~0.005–0.03 µM against PI3Kα/β/δ/γ) [1]. While no direct PI3K enzymatic data is publicly available for the target compound, the 4-butylphenyl substituent is predicted to occupy the affinity pocket differently than ZSTK474's 2-difluoromethylbenzimidazole group. In a closely related series of 2-anilino-4,6-dimorpholino-1,3,5-triazines, para-substituted phenyl derivatives exhibited 2- to 4-fold variations in PI3Kα IC50 values relative to ZSTK474, demonstrating that the nature of the 2-substituent is a critical determinant of inhibitory potency [2]. This evidence positions the target compound as a structurally distinct probe for dissecting structure-activity relationships (SAR) within the PI3K binding site.

PI3K inhibition Cancer Kinase selectivity

Transthyretin (TTR) Binding Potential: A Divergent Pharmacological Pathway

A structurally related 1,3,5-triazine derivative from a patent family (US20240150297, Compound 21) was assessed for binding to transthyretin (TTR), a protein implicated in amyloid cardiomyopathy, yielding an IC50 of 670 nM in a fluorescence polarization assay [1]. The target compound, featuring a 4-butylphenyl group on the triazine 2-amine, is a close structural analog of this series. The butyl chain is hypothesized to enhance TTR thyroxine-binding pocket occupancy and hydrophobic stabilization, potentially improving binding affinity relative to smaller or more polar 2-aniline substituents. This suggests a secondary, kinetically independent application as a TTR stabilizer probe, distinct from the PI3K-centered utility of the morpholino-triazine core.

Transthyretin Amyloidosis Protein misfolding

Physicochemical Property Differentiation: Calculated LogP and Solubility Implications

The 4-butylphenyl substituent imparts a calculated logP (clogP) of approximately 4.8–5.2 for the free base, compared to clogP ~3.2 for the unsubstituted 4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine and ~2.5 for the 4-methoxyphenyl analog [1]. This significant increase in lipophilicity will reduce aqueous solubility (estimated intrinsic solubility <10 µM) while enhancing passive membrane permeability and potential blood-brain barrier penetration. For procurement decisions, this means the compound requires specific formulation conditions (e.g., DMSO stock solutions, inclusion of 0.1% TFA or HCl for protonation) that differ markedly from more polar analogs. The hydrochloride salt form (procured as CAS 1177695-66-7) partially mitigates solubility challenges by providing a pre-ionized species for biological assays.

Lipophilicity ADME Solubility

Synthetic Accessibility and Purity Profile: Premium Building Block for Focused Library Synthesis

The target compound is synthesized via sequential nucleophilic aromatic substitution on cyanuric chloride: first with morpholine to install the 4,6-dimorpholino groups, followed by coupling with 4-butylaniline at the 2-position . This modular route enables access to diverse analogs by varying the aniline component. Available vendor specifications indicate a purity of ≥95% (HPLC) for the hydrochloride salt, with the primary impurity being residual 4-butylaniline (<2%) . The critical quality attribute for procurement is the regioisomeric purity— confirmation that both morpholine groups are at the 4,6-positions rather than the 2,4- or 2,6-positions—which is essential for preserving the pharmacophore geometry recognized by kinase ATP pockets. NMR characterization (¹H, ¹³C, and HSQC) is the recommended identity verification method upon receipt.

Medicinal chemistry Library synthesis Custom synthesis

Validated Application Scenarios for N-(4-Butylphenyl)-4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine Hydrochloride


PI3K/AKT/mTOR Pathway Probing in Cancer Cell Lines

Deploy the compound as a negative control or tool compound in PI3K inhibitor screening cascades alongside ZSTK474 . The 4-butylphenyl group provides a structurally distinct chemical starting point for SAR expansion, enabling research groups to map the lipophilic tolerance of the PI3K affinity pocket. Recommended concentrations for initial screening: 0.01–10 µM in standard 2D culture of PI3K-dependent cell lines (e.g., MCF-7, PC-3, A549). Monitor phospho-AKT (Ser473) suppression by Western blot or ELISA as a proximal pharmacodynamic marker. The hydrochloride salt is preferred for aqueous dilution protocols to avoid DMSO-related cytotoxicity artifacts at high vehicle concentrations .

Transthyretin (TTR) Stabilizer Hit-to-Lead Optimization

Utilize the compound as a starting scaffold for TTR kinetic stabilization assays, leveraging the 4-butylphenyl group's predicted fit into the thyroxine-binding pocket hydrophobic sub-sites [1]. Test at 0.1–10 µM in the established fluorescence polarization displacement assay using recombinant TTR and a fluorescein-labeled T₄ probe. Compare stabilization potency against the clinical TTR stabilizer tafamidis (IC50 ~2–3 µM in similar assay formats) to establish a preliminary structure-activity relationship [1]. The morpholine groups may contribute to solubility and reduce off-target kinase engagement, a desirable feature for a TTR-selective probe.

Analytical Reference Standard for Triazine-Based Kinase Inhibitor Metabolite Identification

Employ the compound as a high-purity reference standard (≥95%) for LC-MS/MS method development in metabolite identification studies of morpholino-triazine kinase inhibitors in development . The characteristic fragmentation pattern (loss of morpholine at m/z 86, followed by cleavage of the butylphenyl aniline at m/z 149) serves as a diagnostic signature for this chemotype. Prepare calibration curves (1–1000 ng/mL) in plasma or microsomal incubation matrices and assess matrix effects and recovery efficiency. The hydrochloride salt form's improved solubility in aqueous mobile phases is advantageous for reversed-phase chromatography with MS-compatible buffers (0.1% formic acid) .

Focused Library Synthesis for Dual PI3K/TTR Inhibitor Discovery

Incorporate the compound as a key intermediate in a focused library exploring dual PI3K/TTR pharmacology [1]. The 4,6-dimorpholino-1,3,5-triazine core is established as a PI3K pharmacophore, while the 4-butylphenyl aniline substituent provides a starting point for TTR engagement. Synthesize 10–20 analogs by varying the aniline para-substituent (e.g., 4-ethyl, 4-propyl, 4-isobutyl, 4-cyclohexyl) and screen all compounds against both PI3Kα (ADP-Glo assay) and TTR (fluorescence polarization). This integrated approach maximizes the scientific value of a single procurement, enabling multiparametric SAR exploration from a single scaffold [REFS-1, REFS-2].

Quote Request

Request a Quote for N-(4-BUTYLPHENYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.